molecular formula C5H10FNO B2793687 trans-3-Fluoropiperidin-4-ol CAS No. 1434247-88-7; 955082-95-8

trans-3-Fluoropiperidin-4-ol

Cat. No.: B2793687
CAS No.: 1434247-88-7; 955082-95-8
M. Wt: 119.139
InChI Key: BZSUXEBLJMWFSV-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-Fluoropiperidin-4-ol is a chiral fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both a fluorine atom and a hydroxyl group in its structure makes it a valuable building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Fluoropiperidin-4-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high stereoselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

trans-3-Fluoropiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, OsO4, KMnO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

trans-3-Fluoropiperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents.

    Biological Studies: The compound is employed in studying the effects of fluorine substitution on biological activity and metabolic stability.

    Chemical Biology: It serves as a probe to investigate enzyme-substrate interactions and receptor binding affinities.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of trans-3-Fluoropiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-fluoropiperidin-4-ol: The enantiomer of trans-3-Fluoropiperidin-4-ol, which may exhibit different biological activities.

    3-fluoropiperidine: Lacks the hydroxyl group, leading to different chemical and biological properties.

    4-hydroxypiperidine: Lacks the fluorine atom, affecting its reactivity and pharmacological profile.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The stereochemistry of the compound also plays a crucial role in its interaction with molecular targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

1434247-88-7; 955082-95-8

Molecular Formula

C5H10FNO

Molecular Weight

119.139

IUPAC Name

(3S,4S)-3-fluoropiperidin-4-ol

InChI

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m0/s1

InChI Key

BZSUXEBLJMWFSV-WHFBIAKZSA-N

SMILES

C1CNCC(C1O)F

solubility

not available

Origin of Product

United States

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